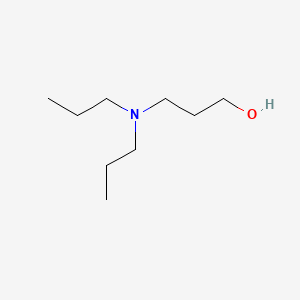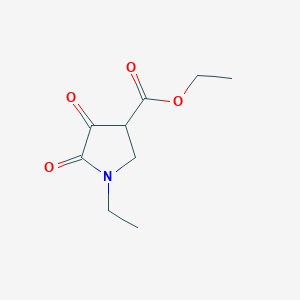
Hydrazinedicarboxylate de dibenzyle-1,2
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dibenzyl hydrazine-1,2-dicarboxylate and related compounds involves various chemical reactions, including condensation and hydrazination. A notable example includes the synthesis of N,N'-di(2-hydroxybenzylidene)hydrazine, where specific characterization techniques such as X-ray crystallography are employed to confirm the structure of synthesized compounds (Saeed, Rashid, & Mohamed, 2017). Another approach detailed the transformation of hydrazinecarboxamide derivatives through C-demethylation and amino shifts, highlighting the versatility of hydrazine-based syntheses (Sennappan, Skariyachan, Managutti, & Gunaga, 2020).
Molecular Structure Analysis
Investigations into the molecular structure of compounds related to dibenzyl hydrazine-1,2-dicarboxylate reveal intricate details about their spatial configuration. For instance, N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine demonstrates significant hydrogen bonding interactions, which are crucial for understanding the compound's stability and reactivity (Tunç, Tezcan, Saǧlam, & Dilek, 2014).
Chemical Reactions and Properties
Chemical reactions involving dibenzyl hydrazine-1,2-dicarboxylate derivatives, such as intramolecular amination, highlight the compound's reactivity and potential for creating diverse molecular architectures. For example, the efficient synthesis of 1-aryl-1H-indazoles from 1-aryl-2-(2-nitrobenzylidene)hydrazines showcases the compound's versatility in organic synthesis (Esmaeili-Marandi, Saeedi, Mahdavi, Yavari, Foroumadi, & Shafiee, 2014).
Physical Properties Analysis
Studies on related compounds provide insights into their physical properties, such as crystalline structure and thermal stability, essential for practical applications. The physical properties of these compounds can be inferred from detailed crystallographic studies and spectroscopic analyses, which help in understanding their stability and potential uses.
Chemical Properties Analysis
The chemical properties of dibenzyl hydrazine-1,2-dicarboxylate derivatives, including reactivity patterns and functional group transformations, are critical for their application in synthetic chemistry. The reductive cleavage of N-N bonds in dibenzyl-1-alkylhydrazine-1,2-dicarboxylates, for example, reveals important aspects of their chemical behavior and potential for generating novel compounds (Dey, Gadakh, Ahuja, Kamble, & Sudalai, 2016).
Applications De Recherche Scientifique
Synthèse de composés tertiaires-butyles
L'hydrazinedicarboxylate de dibenzyle-1,2 est un composé tertiaire-butyle avec un substituant tétrahydro . Il peut être synthétisé par la réaction de l'alcool benzylique avec un halogénure de sodium dans un solvant alcoolique . Les rendements dépendent du type d'halogénure utilisé .
Préparation des sels de sodium et de potassium
L'this compound peut être préparé sous forme de sel de sodium ou de sel de potassium . Le sel de potassium est préféré car il est moins toxique que le sel de sodium et présente une meilleure solubilité dans l'eau .
Formation de dérivés dihydro
L'this compound forme des dérivés dihydro lorsqu'il est réagi avec des amines ou du benzène . Ces dérivés dihydro se sont avérés efficaces comme anticonvulsivants et antipsychotiques en raison de leur capacité à bloquer les récepteurs de la dopamine .
Agent de réticulation des protéines
L'this compound est utilisé comme agent de réticulation des protéines . Cette application est particulièrement utile en recherche biologique et biochimique, où la compréhension des interactions et des structures des protéines est cruciale .
Mécanisme D'action
Target of Action
Dibenzyl hydrazine-1,2-dicarboxylate primarily targets proteins . It acts as a protein cross-linking agent , which means it can bind two or more protein molecules together. This property allows it to modulate protein function and interactions.
Mode of Action
The compound interacts with its protein targets through a process known as cross-linking . In this process, the compound forms covalent bonds with the protein molecules, linking them together. This can lead to changes in the protein’s structure and function, potentially altering its activity or interactions with other molecules.
Biochemical Pathways
Given its role as a protein cross-linking agent , it can be inferred that it may impact a wide range of pathways, depending on the specific proteins it interacts with. Cross-linking can affect protein function and interactions, potentially influencing various cellular processes.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
Dibenzyl hydrazine-1,2-dicarboxylate’s action results in the formation of dihydro derivatives when reacted with amines or benzene . These dihydro derivatives have been shown to be effective as anticonvulsants and antipsychotics due to their ability to block dopamine receptors . This suggests that the compound’s action can have significant molecular and cellular effects, particularly in the context of neurological function and disorders.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental variations
Analyse Biochimique
Biochemical Properties
Dibenzyl hydrazine-1,2-dicarboxylate plays a significant role in biochemical reactions, particularly in protein cross-linking. This compound interacts with various enzymes, proteins, and other biomolecules. It forms covalent bonds between amino acid residues in proteins, leading to the stabilization of protein structures. The nature of these interactions involves the formation of hydrazone linkages between the hydrazine group of Dibenzyl hydrazine-1,2-dicarboxylate and the carbonyl groups of proteins . This cross-linking ability makes it a valuable tool in studying protein-protein interactions and protein structure-function relationships.
Cellular Effects
Dibenzyl hydrazine-1,2-dicarboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link proteins can lead to changes in the structural integrity of cellular proteins, affecting their function and interactions. Additionally, Dibenzyl hydrazine-1,2-dicarboxylate can modulate gene expression by stabilizing transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of Dibenzyl hydrazine-1,2-dicarboxylate involves its ability to form covalent bonds with biomolecules. The hydrazine group of the compound reacts with carbonyl groups in proteins, leading to the formation of stable hydrazone linkages. This covalent modification can result in enzyme inhibition or activation, depending on the specific protein targets. Additionally, Dibenzyl hydrazine-1,2-dicarboxylate can induce changes in gene expression by stabilizing transcription factors and other regulatory proteins, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dibenzyl hydrazine-1,2-dicarboxylate can change over time. The compound’s stability and degradation are important factors to consider. Dibenzyl hydrazine-1,2-dicarboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its cross-linking efficiency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in altered protein function and cellular responses .
Dosage Effects in Animal Models
The effects of Dibenzyl hydrazine-1,2-dicarboxylate vary with different dosages in animal models. At low doses, the compound can effectively cross-link proteins without causing significant toxicity. At high doses, Dibenzyl hydrazine-1,2-dicarboxylate can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired cross-linking effects without inducing toxicity .
Metabolic Pathways
Dibenzyl hydrazine-1,2-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by cross-linking key metabolic enzymes, thereby altering their activity. This can lead to changes in the overall metabolic profile of cells, influencing energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, Dibenzyl hydrazine-1,2-dicarboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of Dibenzyl hydrazine-1,2-dicarboxylate can influence its activity and function, as well as its ability to cross-link target proteins .
Subcellular Localization
The subcellular localization of Dibenzyl hydrazine-1,2-dicarboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its cross-linking effects. This localization is crucial for its activity and function, as it ensures that Dibenzyl hydrazine-1,2-dicarboxylate interacts with the appropriate protein targets .
Propriétés
IUPAC Name |
benzyl N-(phenylmethoxycarbonylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMRBONTZTXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277669 | |
| Record name | dibenzyl hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5394-50-3 | |
| Record name | 1,2-Bis(phenylmethyl) 1,2-hydrazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 3457 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5394-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dibenzyl hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)








![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)


